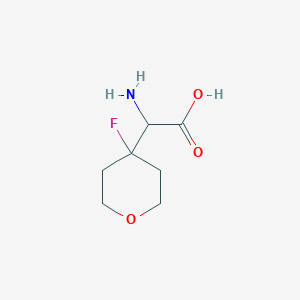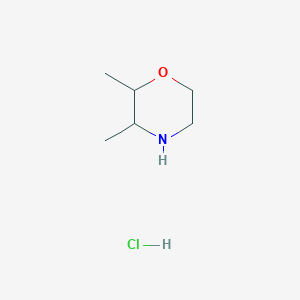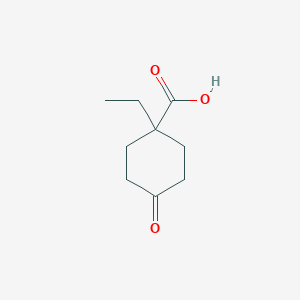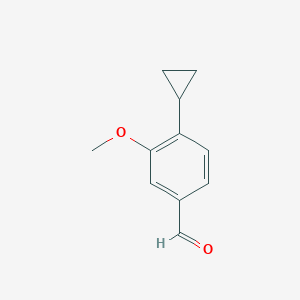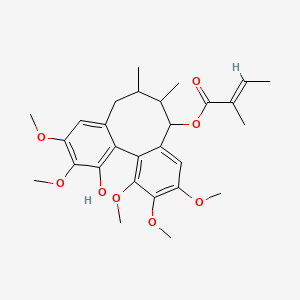
AngeloylbinankadsurinB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AngeloylbinankadsurinB is a naturally occurring lignan compound, primarily isolated from the fruits of Schisandra species. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AngeloylbinankadsurinB typically involves the esterification of binankadsurin with angelic acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of binankadsurin from plant sources, followed by chemical modification. The extraction process includes:
Harvesting and Drying: The fruits of Schisandra species are harvested and dried.
Solvent Extraction: The dried fruits are subjected to solvent extraction using ethanol or methanol.
Concentration and Purification: The extract is concentrated and purified to isolate binankadsurin, which is then esterified with angelic acid to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: AngeloylbinankadsurinB undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated lignan derivatives.
Substitution: Halogenated or other substituted lignan compounds.
Aplicaciones Científicas De Investigación
AngeloylbinankadsurinB has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan chemistry and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
AngeloylbinankadsurinB can be compared with other lignan compounds such as:
Schisandrin: Known for its hepatoprotective and antioxidant properties.
Gomisin A: Exhibits anti-inflammatory and anticancer activities.
Deoxyschizandrin: Has neuroprotective and anti-inflammatory effects.
Uniqueness: this compound stands out due to its unique combination of angelic acid and binankadsurin, which imparts distinct biological activities and potential therapeutic benefits.
Comparación Con Compuestos Similares
- Schisandrin
- Gomisin A
- Deoxyschizandrin
- Schisantherin A
- Tigloylgomisin H
AngeloylbinankadsurinB continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full potential and applications in various fields.
Propiedades
Fórmula molecular |
C28H36O8 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(16-hydroxy-3,4,5,14,15-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-14(2)28(30)36-24-16(4)15(3)11-17-12-19(31-5)25(33-7)23(29)21(17)22-18(24)13-20(32-6)26(34-8)27(22)35-9/h10,12-13,15-16,24,29H,11H2,1-9H3/b14-10+ |
Clave InChI |
MXCZWLBMPVOONL-GXDHUFHOSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)O)OC)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)O)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


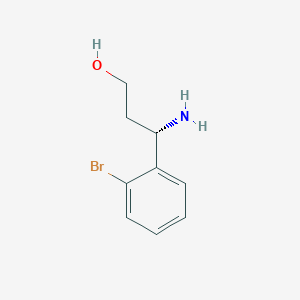
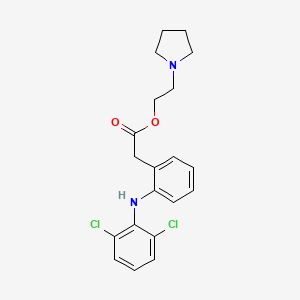

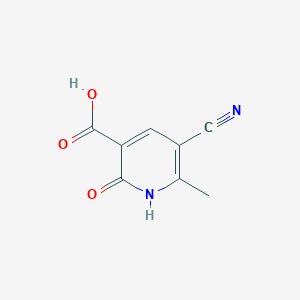
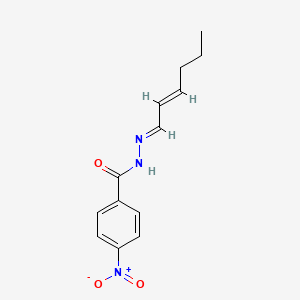
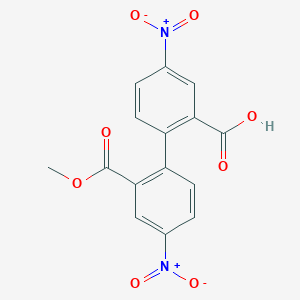
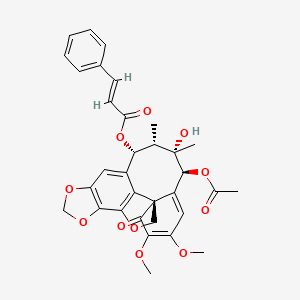
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
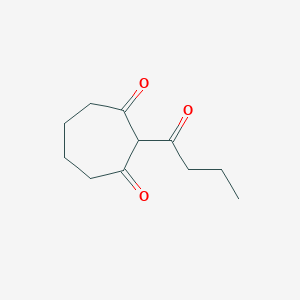
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)
